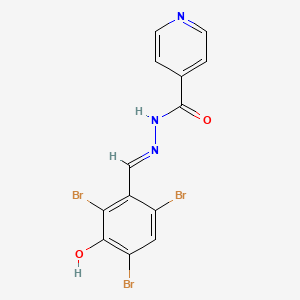

![molecular formula C12H9F3N2O3S2 B5564395 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5564395.png)

4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

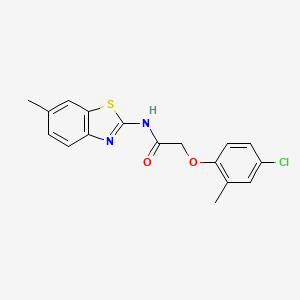

4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including substances related to 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide, are extensively used in various industrial applications. Research emphasizes the environmental biodegradability of these compounds, highlighting microbial degradation pathways and the formation of perfluoroalkyl and polyfluoroalkyl acids through environmental processes. Understanding microbial degradation is crucial for assessing environmental fate and impacts (Liu & Avendaño, 2013).

Glibenclamide and Cerebral Ischemia

Glibenclamide, structurally related to sulfonamide-based compounds, has been identified as a potential therapeutic agent for cerebral ischemia and stroke. Its mechanism involves the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel, highlighting the drug's efficacy in reducing brain swelling, infarct volume, and improving neurological functions in rat models of stroke (Simard et al., 2014).

Sulfonamides in Drug Development

Sulfonamides, such as 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide, play a significant role in drug development due to their versatile biological activities. They are foundational in creating diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, drugs with antitumor properties. This research area explores the therapeutic potential and applications of sulfonamides in treating various conditions (Carta, Scozzafava, & Supuran, 2012).

Perfluorinated Compounds' Environmental Impact

Studies on perfluorinated compounds (PFCs), related to the structural framework of sulfonamide-based chemicals, discuss their environmental persistence and potential bioaccumulative properties. The research underscores the importance of understanding PFCs' environmental behavior, their presence in wildlife, and implications for environmental health and policy (Conder et al., 2008).

Mafosfamide in Cancer Therapy

Mafosfamide, related to the chemical class of sulfonamides, demonstrates promise as an anticancer agent. Preclinical investigations and clinical trials have explored its effectiveness against various cancer types, highlighting the drug's potential and establishing dosing recommendations for further clinical use (Mazur et al., 2012).

Propiedades

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3S2/c13-12(14,15)7-2-1-3-8(4-7)17-22(19,20)9-5-10(11(16)18)21-6-9/h1-6,17H,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFJXKASWFJROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

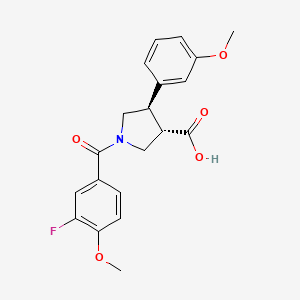

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)

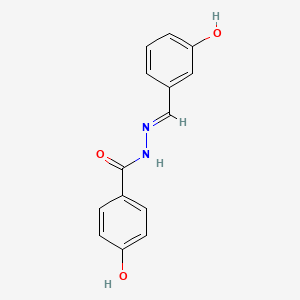

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

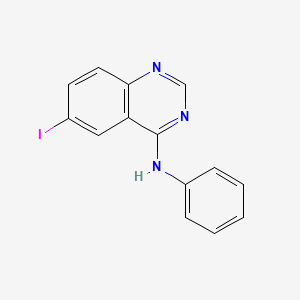

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

![3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5564368.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)

![5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5564402.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)